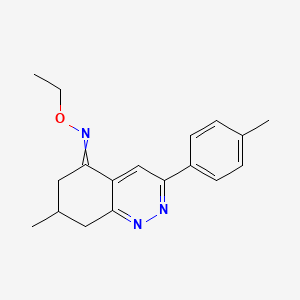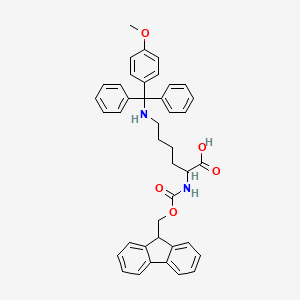
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((4-methoxyphenyl)diphenylmethyl)amino)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-Lys(Mtt)-OH: is a derivative of lysine, an essential amino acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) group and a 4-methyltrityl (Mtt) protecting group. This compound is widely used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group of lysine during peptide chain assembly .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Lys(Mtt)-OH typically involves the protection of the lysine amino group with the Mtt group, followed by the attachment of the Fmoc group to the α-amino group. The process begins with the reaction of D-lysine with 4-methyltrityl chloride in the presence of a base to form the Mtt-protected lysine. This intermediate is then reacted with Fmoc chloride to yield Fmoc-D-Lys(Mtt)-OH .
Industrial Production Methods: Industrial production of Fmoc-D-Lys(Mtt)-OH follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated SPPS techniques to streamline the synthesis and minimize impurities .
化学反応の分析
Types of Reactions: Fmoc-D-Lys(Mtt)-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine or 4-methylpiperidine.
Common Reagents and Conditions:
Deprotection: Piperidine or 4-methylpiperidine in dimethylformamide (DMF).
Coupling: HBTU and DIPEA in DMF.
Major Products: The major products formed from these reactions are peptides with specific sequences, where the Fmoc-D-Lys(Mtt)-OH serves as a building block .
科学的研究の応用
Chemistry: Fmoc-D-Lys(Mtt)-OH is extensively used in peptide synthesis, allowing for the creation of complex peptide sequences with high precision .
Biology: In biological research, peptides synthesized using Fmoc-D-Lys(Mtt)-OH are used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways .
Medicine: Peptides synthesized with Fmoc-D-Lys(Mtt)-OH are used in the development of peptide-based drugs, including therapeutic peptides and peptide vaccines .
Industry: In the industrial sector, Fmoc-D-Lys(Mtt)-OH is used in the production of peptide-based materials, such as hydrogels for tissue engineering and drug delivery systems .
作用機序
The mechanism of action of Fmoc-D-Lys(Mtt)-OH involves its role as a protected amino acid in SPPS. The Fmoc group protects the α-amino group during peptide chain assembly, while the Mtt group protects the side-chain amino group of lysine. These protecting groups are selectively removed during the synthesis process to allow for the formation of peptide bonds .
類似化合物との比較
Fmoc-Lys(Boc)-OH: Another lysine derivative with a tert-butyloxycarbonyl (Boc) protecting group.
Fmoc-Lys(ivDde)-OH: Lysine derivative with an ivDde protecting group.
Fmoc-Lys(Alloc)-OH: Lysine derivative with an allyloxycarbonyl (Alloc) protecting group.
Uniqueness: Fmoc-D-Lys(Mtt)-OH is unique due to the combination of the Fmoc and Mtt protecting groups, which provide orthogonal protection strategies. This allows for selective deprotection and coupling reactions, making it highly versatile in SPPS .
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H40N2O5/c1-47-32-25-23-31(24-26-32)41(29-14-4-2-5-15-29,30-16-6-3-7-17-30)42-27-13-12-22-38(39(44)45)43-40(46)48-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYHQVFFQRDJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H40N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
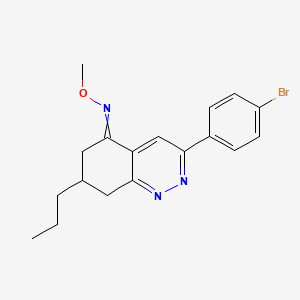
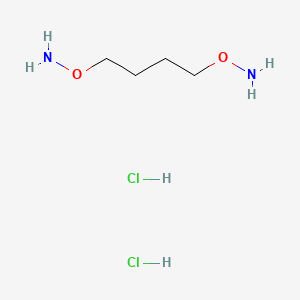
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12506725.png)
![2-(4-{1,1-Bis-[4-(2-hydroxy-ethoxy)-phenyl]-ethyl}-phenoxy)-ethanol](/img/structure/B12506730.png)

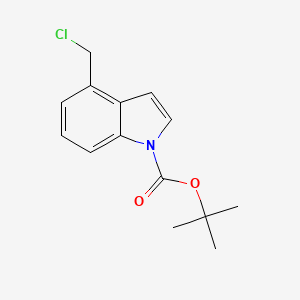
![[(E)-Cinnamyl]phosphonic acid](/img/structure/B12506754.png)
![17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol;hydrochloride](/img/structure/B12506765.png)
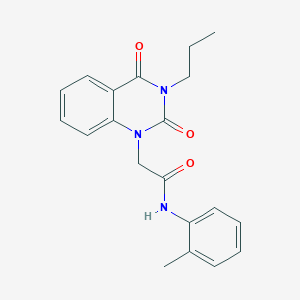
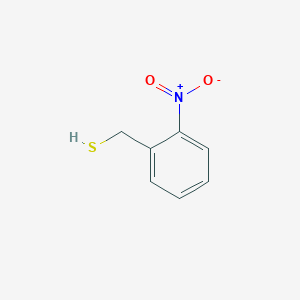
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide](/img/structure/B12506774.png)
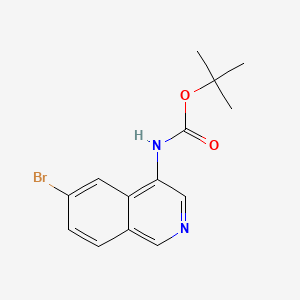
![Ethyl 1-(1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B12506779.png)
